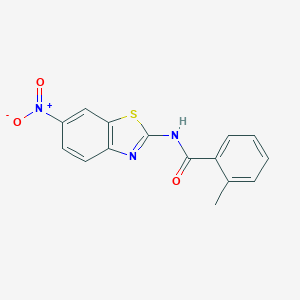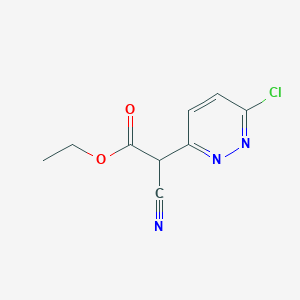![molecular formula C18H12O3 B274277 3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one](/img/structure/B274277.png)
3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in medicinal chemistry. The compound this compound is characterized by the presence of a phenylacryloyl group attached to the coumarin core, which enhances its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 3-acetylcoumarin with aryl aldehydes under basic conditions. One common method is the Claisen-Schmidt condensation, where 3-acetylcoumarin reacts with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenylacryloyl group to a phenylethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the coumarin core or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted coumarins and phenyl derivatives.
Aplicaciones Científicas De Investigación
3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It is also studied for its potential use in drug development.
Industry: Utilized in the development of fluorescent dyes and sensors due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of 3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in oxidative stress pathways. The phenylacryloyl group enhances its binding affinity and specificity, making it a potent bioactive molecule.
Comparación Con Compuestos Similares
3-Phenylcoumarin: Lacks the phenylacryloyl group but shares the coumarin core.
3-(4-Methoxyphenyl)coumarin: Contains a methoxy group on the phenyl ring.
3-(3-Bromoacetyl)coumarin: Has a bromoacetyl group instead of a phenylacryloyl group.
Uniqueness: 3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one is unique due to the presence of the phenylacryloyl group, which enhances its chemical reactivity and biological activity. This structural feature allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C18H12O3 |
|---|---|
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
3-[(E)-3-phenylprop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C18H12O3/c19-16(11-10-13-6-2-1-3-7-13)15-12-14-8-4-5-9-17(14)21-18(15)20/h1-12H/b11-10+ |
Clave InChI |
VDRABZCZJGJDSC-ZHACJKMWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid](/img/structure/B274202.png)


![N-[(5Z)-3-methyl-5H-indeno[1,2-b]pyridin-5-ylidene]naphthalen-1-amine](/img/structure/B274207.png)


![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)



